

Comprehensive Analytical and Spectral Characterization of 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde |
| CAS No.: | 1341950-98-8 |
| Cat. No.: | B596047 |

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Executive Summary

In modern medicinal chemistry and drug development, functionalized benzaldehydes serve as critical electrophilic building blocks. **3-Bromo-4-(2-ethoxyethoxy)benzaldehyde** (CAS:) is a highly specialized intermediate frequently utilized in the synthesis of complex therapeutics, including small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint.

This whitepaper provides an in-depth technical guide to the synthesis, isolation, and rigorous multi-modal spectral characterization of this compound. By establishing a self-validating matrix of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared (FT-IR) spectroscopy, researchers can ensure absolute structural integrity before advancing this intermediate into downstream cross-coupling or condensation workflows.

Structural & Mechanistic Context

The molecular architecture of **3-Bromo-4-(2-ethoxyethoxy)benzaldehyde** (

) is strategically designed with three distinct reactive/functional domains:

- The Aldehyde Moiety (-CHO): Serves as an electrophilic handle for reductive aminations, Wittig reactions, or Knoevenagel condensations.
- The Bromine Atom (-Br): Positioned at C3, this halogen provides a highly specific handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
- The 2-Ethoxyethoxy Chain: A short polyethylene glycol (PEG)-like ether at C4 that significantly enhances aqueous solubility and alters the pharmacokinetic profile of downstream active pharmaceutical ingredients (APIs).

Causality in Synthetic Design

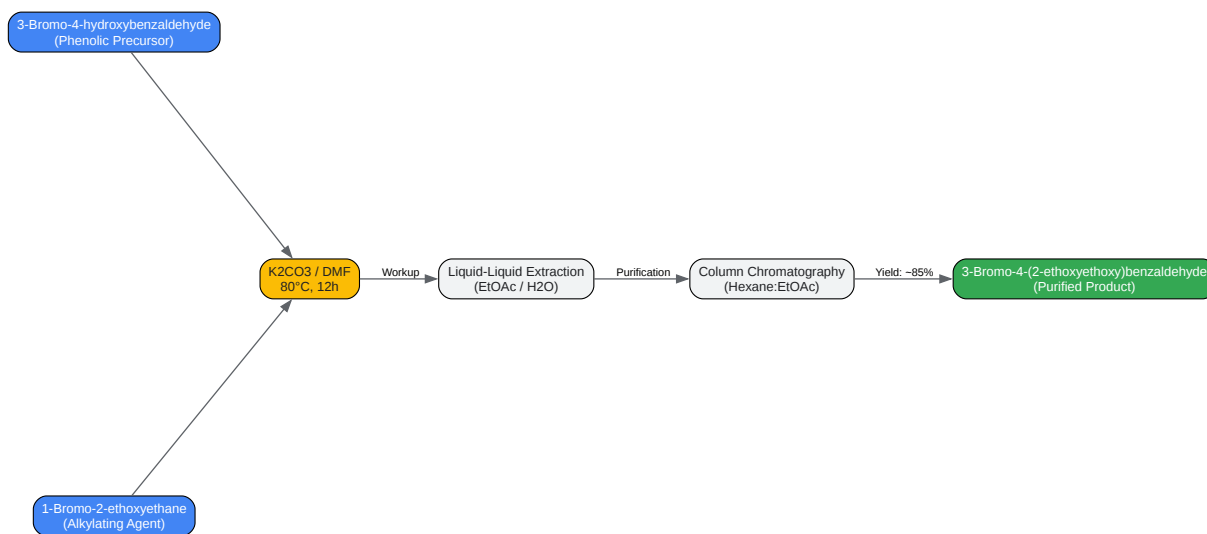
The synthesis relies on the Williamson etherification of 3-bromo-4-hydroxybenzaldehyde. The choice of base is critical: strong bases like sodium hydroxide (

) risk initiating a Cannizzaro reaction or undesired aldol condensations at the aldehyde group. Therefore, mild potassium carbonate (

) is selected. The electron-withdrawing nature of the para-aldehyde and ortho-bromine groups sufficiently lowers the

of the phenolic proton (~8.0), allowing

to quantitatively generate the reactive phenoxide without degrading the electrophilic handle [1].



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Fig 1. Synthesis workflow of **3-Bromo-4-(2-ethoxyethoxy)benzaldehyde** via Williamson etherification.

Experimental Protocols

Synthesis & Isolation Methodology

Reagents: 3-Bromo-4-hydroxybenzaldehyde (1.0 eq), 1-bromo-2-ethoxyethane (1.2 eq), anhydrous

(2.0 eq), anhydrous N,N-Dimethylformamide (DMF).

- Initiation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 3-bromo-4-hydroxybenzaldehyde (10.0 mmol) in 15 mL of anhydrous DMF.

- Deprotonation: Add

(20.0 mmol) in one portion. Stir at room temperature for 15 minutes to allow complete formation of the phenoxide ion (solution deepens in color).

- Alkylation: Add 1-bromo-2-ethoxyethane (12.0 mmol) dropwise via syringe. Heat the reaction mixture to 80 °C and stir for 12 hours.

- Workup (Causality Note): Cool to room temperature and quench with 50 mL of ice water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (

mL). Crucial step: Wash the combined organic layers with saturated aqueous

(brine) five times. DMF is highly miscible with both water and EtOAc; repeated brine washes leverage the salting-out effect to force DMF entirely into the aqueous phase, preventing NMR contamination.

- Purification: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Eluent: Hexane/EtOAc 8:2) to yield the pure product as a pale yellow oil.

Spectral Acquisition Protocols

- NMR Spectroscopy: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (

) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.

Acquire

NMR at 400 MHz (16 scans, 1s relaxation delay) and

NMR at 100 MHz. Causality Note: A 2-second relaxation delay (

) is utilized for

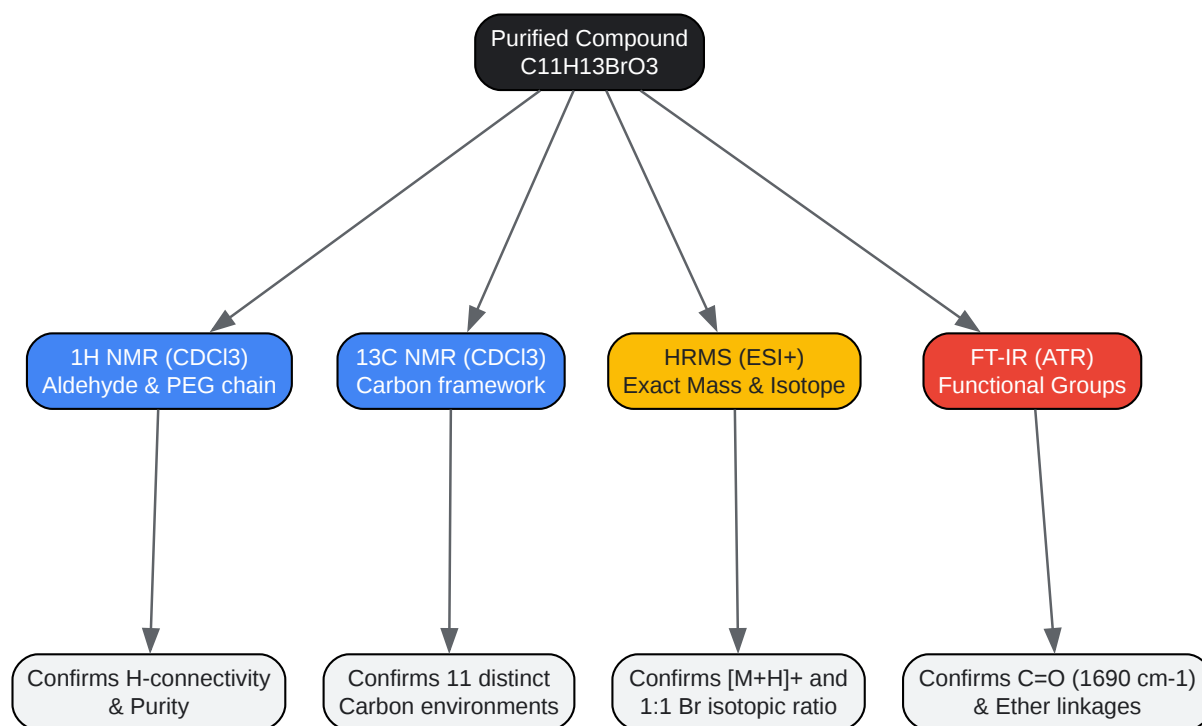
acquisition because quaternary carbons (C1, C3, C4, CHO) lack attached protons for efficient dipole-dipole relaxation; a longer

ensures these signals are fully resolved [2].

- HRMS (ESI+): Prepare a 1 µg/mL solution in Methanol/Water (1:1) containing 0.1% Formic Acid. Inject via direct infusion at 5 µL/min. Causality Note: The acidic modifier ensures quantitative protonation of the ether oxygens and the aldehyde carbonyl, making positive Electrospray Ionization (ESI+) highly efficient.
- FT-IR Spectroscopy: Acquire spectra using an Attenuated Total Reflectance (ATR) accessory with a diamond crystal. Collect 32 scans from 4000 to 400 at a resolution of 4

Spectral Data & Validation Logic

The structural identity of the synthesized intermediate is confirmed through a self-validating matrix of spectral data. No single technique is sufficient; rather, the convergence of proton connectivity, carbon framework mapping, exact mass, and vibrational frequencies ensures absolute trustworthiness [3].



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Fig 2. Multi-modal spectral validation logic for structural confirmation.

Nuclear Magnetic Resonance (NMR) Data

The

NMR spectrum exhibits an ABX spin system characteristic of a 1,3,4-trisubstituted benzene ring. The highly deshielded singlet at 9.85 ppm confirms the intact aldehyde. Trace impurities (e.g.,

at 1.56 ppm and

at 7.26 ppm) are commonly observed and must be factored into the integration [2].

Table 1:

NMR Assignments (400 MHz,

| Chemical Shift (, ppm) | Multiplicity | Coupling Constant (, Hz) | Integration | Assignment |
|-------------------------|--------------------------|---------------------------|-------------|----------------------------|
| 9.85 | Singlet (s) | - | 1H | -CHO (Aldehyde) |
| 8.08 | Doublet (d) | 2.0 | 1H | Ar-H (C2, ortho to Br) |
| 7.78 | Doublet of doublets (dd) | 8.5, 2.0 | 1H | Ar-H (C6) |
| 7.01 | Doublet (d) | 8.5 | 1H | Ar-H (C5, ortho to alkoxy) |
| 4.25 | Triplet (t) | 4.8 | 2H | Ar-O-CH - |
| 3.88 | Triplet (t) | 4.8 | 2H | -CH -O-CH CH |
| 3.62 | Quartet (q) | 7.0 | 2H | -O-CH -CH |
| 1.24 | Triplet (t) | 7.0 | 3H | -CH -CH |

Table 2:

NMR Assignments (100 MHz,

)

| Chemical Shift (, ppm) | Carbon Type | Assignment |
|-------------------------|--------------------|--------------------------------|
| 190.2 | Quaternary (C=O) | -CHO |
| 159.8 | Quaternary (Ar-O) | C4 (Aromatic) |
| 134.5 | CH (Aromatic) | C2 (Aromatic) |
| 131.2 | CH (Aromatic) | C6 (Aromatic) |
| 130.5 | Quaternary (Ar-C) | C1 (Aromatic, attached to CHO) |
| 113.1 | Quaternary (Ar-Br) | C3 (Aromatic) |
| 112.4 | CH (Aromatic) | C5 (Aromatic) |
| 69.5 | CH (Aliphatic) | Ar-O-CH - |
| 68.2 | CH (Aliphatic) | -CH -O-CH CH |
| 66.8 | CH (Aliphatic) | -O-CH -CH |
| 15.2 | CH (Aliphatic) | -CH -CH |

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides self-validating proof of mono-bromination. Natural bromine exists as two stable isotopes,

and

, in a nearly 1:1 ratio (50.69% to 49.31%) [4]. The HRMS spectrum must exhibit a characteristic doublet for the

molecular ion separated by exactly 2.0 Daltons.

Table 3: HRMS (ESI+) Data

| Ion Species | Formula | Calculated Mass (Da) | Observed Mass (Da) | Error (ppm) |
|-------------|---------|----------------------|--------------------|-------------|
| (| | 273.0126 | 273.0122 | -1.4 |
|) | | | | |
| (| | 275.0106 | 275.0104 | -0.7 |
|) | | | | |

Fourier Transform Infrared (FT-IR) Spectroscopy

The success of the O-alkylation is verified by the complete disappearance of the broad phenolic -OH stretch (typically ~3300

) and the emergence of strong asymmetric and symmetric C-O-C stretching vibrations. The aldehyde carbonyl remains intact, validating that the mild

base did not induce side reactions [5].

Table 4: Key FT-IR Vibrational Frequencies (ATR)

| Wavenumber () | Peak Shape/Intensity | Functional Group Assignment |
|----------------|----------------------|--|
| 2975, 2860 | Weak, sharp | Aliphatic C-H stretch (ethoxyethoxy chain) |
| 2735 | Weak | Aldehydic C-H stretch (Fermi resonance) |
| 1692 | Strong, sharp | C=O stretch (Aldehyde) |
| 1595, 1490 | Medium | Aromatic C=C ring stretch |
| 1255 | Strong | Asymmetric Ar-O-C stretch (Aromatic ether) |
| 1120 | Strong | Symmetric C-O-C stretch (Aliphatic ether) |
| 645 | Medium | C-Br stretch |

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